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Compound of Interest

Compound Name: 4-Amino-2-methylbenzoic acid

Cat. No.: B184037 Get Quote

An In-depth Technical Guide on the Theoretical Properties of 4-Amino-2-methylbenzoic Acid

Introduction
4-Amino-2-methylbenzoic acid, also known as 4-amino-o-toluic acid, is an aromatic amino

acid derivative with the chemical formula C₈H₉NO₂.[1][2] Its unique structure, featuring an

amino group and a carboxylic acid group attached to a toluene backbone, makes it a valuable

building block in various fields of chemical synthesis.[2] This compound serves as a key

intermediate in the manufacturing of pharmaceuticals, particularly analgesics and anti-

inflammatory drugs, as well as in the synthesis of dyes and agrochemicals.[2] Its properties are

also of interest in materials science and biochemical research.[3] This guide provides a detailed

overview of the theoretical and experimentally determined properties of 4-Amino-2-
methylbenzoic acid, intended for researchers, scientists, and professionals in drug

development.

Physicochemical Properties
The fundamental physical and chemical characteristics of 4-Amino-2-methylbenzoic acid are

summarized below. These properties are crucial for its handling, storage, and application in

various experimental settings.
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Property Value Reference

IUPAC Name 4-amino-2-methylbenzoic acid [1]

Synonyms
4-Amino-o-toluic acid, 4-

Carboxy-3-methylaniline
[4][5]

CAS Number 2486-75-1 [1][4]

Molecular Formula C₈H₉NO₂ [1][2]

Molecular Weight 151.16 g/mol [1]

Appearance
White to yellow or light orange

powder/crystal
[2][5][6]

Melting Point 160-165 °C [4][7]

Purity ≥95% to >98.0% (HPLC) [2][4][5]

Storage

Room temperature, in a cool,

dark place is recommended.

Store under inert gas as it may

be air-sensitive.

[5]

Computed and Spectroscopic Properties
Computational models provide valuable theoretical data that complements experimental

findings. Spectroscopic analysis is essential for structural elucidation and purity assessment.

Computed Molecular Descriptors
The following table lists properties of 4-Amino-2-methylbenzoic acid calculated using

computational chemistry models.
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Property Value Reference

Exact Mass 151.063328530 Da [1]

Topological Polar Surface Area 63.3 Å² [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 1 [1]

SMILES String Cc1cc(N)ccc1C(O)=O [7]

InChIKey
XRSQZFJLEPBPOZ-

UHFFFAOYSA-N
[1]

Predicted Spectral Data
While detailed experimental spectra require specific laboratory analysis, the theoretical spectral

characteristics can be predicted based on the molecule's functional groups.
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Spectroscopic Technique Predicted Key Features

¹H NMR

- Aromatic protons (3H) in the 6-8 ppm region. -

Methyl protons (3H) as a singlet around 2-2.5

ppm. - Amine protons (2H) as a broad singlet,

chemical shift can vary. - Carboxylic acid proton

(1H) as a very broad singlet, typically >10 ppm.

¹³C NMR

- Aromatic carbons in the 110-150 ppm region. -

Carboxylic acid carbonyl carbon >165 ppm. -

Methyl carbon around 15-25 ppm.

FTIR (Infrared)

- O-H stretch (carboxylic acid) as a very broad

band from 2500-3300 cm⁻¹. - N-H stretch

(amine) around 3300-3500 cm⁻¹. - C=O stretch

(carboxylic acid) around 1680-1710 cm⁻¹. - C=C

stretches (aromatic) in the 1450-1600 cm⁻¹

region. - C-N stretch around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

- Expected molecular ion peak (M⁺) at m/z ≈

151.06. - Common fragmentation patterns would

include the loss of -OH (m/z ≈ 134) and -COOH

(m/z ≈ 106).

Experimental Protocols & Workflows
The following sections detail generalized protocols for the synthesis and spectroscopic analysis

of aromatic carboxylic acids like 4-Amino-2-methylbenzoic acid.

General Synthesis Workflow
A common method for synthesizing 4-Amino-2-methylbenzoic acid involves the reduction of

the corresponding nitro compound, 2-methyl-4-nitrobenzoic acid.[6] The general workflow is

depicted below.
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General Synthesis Workflow

Start: 2-Methyl-4-nitrobenzoic acid

Dissolve in appropriate solvent (e.g., Ethanol)

Add Catalyst (e.g., Pd/C)

Introduce Reducing Agent (e.g., H₂ gas)

Reaction under controlled temperature and pressure

Monitor reaction completion (e.g., TLC)

Filter catalyst

Remove solvent under reduced pressure

Purification (e.g., Recrystallization)

Product: 4-Amino-2-methylbenzoic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Amino-2-methylbenzoic acid.
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Spectroscopic Analysis Protocols
Accurate structural confirmation and purity assessment are critical. The following are standard

methodologies for acquiring spectroscopic data for solid organic compounds.[8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for detailed structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-methylbenzoic acid
in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra

using standard pulse programs.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction) to obtain the final spectra for analysis.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Application: Place a small amount of the solid sample directly onto the ATR

crystal.[8]

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and

the crystal.[8]

Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after the analysis.[8]

3. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol).[8]

Ionization: Introduce the sample into the mass spectrometer where it is bombarded with

high-energy electrons, causing ionization and fragmentation.[8]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.[8]
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Spectroscopic Characterization Workflow

NMR Spectroscopy

FTIR Spectroscopy

Mass Spectrometry

Dissolve in
Deuterated Solvent

Acquire ¹H & ¹³C Spectra

Process Data

Structure & Purity Confirmed

Place sample on
ATR Crystal

Acquire Spectrum

Clean Crystal

Prepare Dilute
Solution

Ionize & Fragment

Analyze m/z Ratio

Purified 4-Amino-2-methylbenzoic acid
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Structure-Spectra Correlation

Molecular Structure

Predicted Spectroscopic Signals

Carboxylic Acid (-COOH) Amino (-NH₂)Aromatic Ring (C₆H₃)Methyl (-CH₃)

¹H NMR¹³C NMR FTIR

>10 ppm (broad s, 1H)>165 ppm 2500-3300 cm⁻¹ (O-H)
1680-1710 cm⁻¹ (C=O) Variable (broad s, 2H) 3300-3500 cm⁻¹ (N-H)6-8 ppm (m, 3H)110-150 ppm 1450-1600 cm⁻¹ (C=C)~2-2.5 ppm (s, 3H)~15-25 ppm

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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